molecular formula C13H17ClN2O4 B555333 H-Orn(2-CL-Z)-OH CAS No. 118553-99-4

H-Orn(2-CL-Z)-OH

Cat. No.: B555333
CAS No.: 118553-99-4
M. Wt: 300,73 g/mole
InChI Key: TWPRGWUUQAAZHW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Orn(2-CL-Z)-OH, also known as Nα-Boc-Nε-(2-chloro-Z)-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protecting group for the amine function in the side chains of lysine and ornithine. The 2-chloro-benzyloxycarbonyl (2-CL-Z) group is particularly useful in both solution phase and solid phase peptide synthesis due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Orn(2-CL-Z)-OH typically involves the protection of the amino group of ornithine with the 2-chloro-benzyloxycarbonyl group. This can be achieved through the reaction of ornithine with 2-chloro-benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Mechanism of Action

The primary mechanism of action of H-Orn(2-CL-Z)-OH involves its role as a protecting group in peptide synthesis. The 2-chloro-benzyloxycarbonyl group protects the amino group of ornithine during the synthesis process, preventing unwanted side reactions. The protecting group can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

H-Orn(2-CL-Z)-OH can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of stability and ease of removal, making it a valuable tool in peptide synthesis .

Properties

IUPAC Name

(2S)-2-amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c14-10-5-2-1-4-9(10)8-20-13(19)16-7-3-6-11(15)12(17)18/h1-2,4-5,11H,3,6-8,15H2,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPRGWUUQAAZHW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556355
Record name N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118553-99-4
Record name N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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